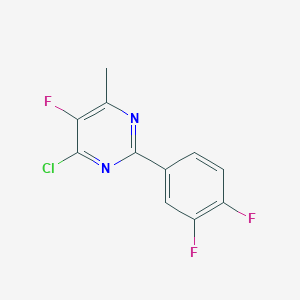
Tris(3-chloropropyl) borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(3-chloropropyl) borate is an organoboron compound characterized by the presence of three 3-chloropropyl groups attached to a borate core
準備方法
Synthetic Routes and Reaction Conditions: Tris(3-chloropropyl) borate can be synthesized through the reaction of boric acid with 3-chloropropanol under dehydrating conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the borate ester.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification and distillation to remove any impurities and obtain high-purity this compound.
化学反応の分析
Types of Reactions: Tris(3-chloropropyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters with different oxidation states.
Reduction: Reduction reactions can convert this compound into other boron-containing compounds.
Substitution: The 3-chloropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Borate esters with higher oxidation states.
Reduction: Reduced boron compounds.
Substitution: Substituted borate esters with different functional groups.
科学的研究の応用
Tris(3-chloropropyl) borate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a probe for studying boron metabolism.
Medicine: Explored for its potential therapeutic applications, including as a boron delivery agent in boron neutron capture therapy (BNCT).
Industry: Utilized in the production of advanced materials and as an additive in lubricants and polymers.
作用機序
The mechanism of action of tris(3-chloropropyl) borate involves its interaction with various molecular targets, including enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include boron-mediated enzyme inhibition or activation, as well as interactions with cellular membranes.
類似化合物との比較
- Tris(trimethylsilyl) borate
- Tris(pentafluorophenyl) borane
- Tris(2-chloroethyl) borate
Comparison: Tris(3-chloropropyl) borate is unique due to its specific 3-chloropropyl groups, which confer distinct chemical reactivity and biological activity compared to other borate esters. For example, tris(trimethylsilyl) borate is primarily used in lithium-ion batteries, while tris(pentafluorophenyl) borane is known for its strong Lewis acidity and applications in catalysis. Tris(2-chloroethyl) borate, on the other hand, has different reactivity due to the presence of 2-chloroethyl groups.
特性
CAS番号 |
7150-61-0 |
|---|---|
分子式 |
C9H18BCl3O3 |
分子量 |
291.4 g/mol |
IUPAC名 |
tris(3-chloropropyl) borate |
InChI |
InChI=1S/C9H18BCl3O3/c11-4-1-7-14-10(15-8-2-5-12)16-9-3-6-13/h1-9H2 |
InChIキー |
HVMKUXICPDJZGB-UHFFFAOYSA-N |
正規SMILES |
B(OCCCCl)(OCCCCl)OCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)


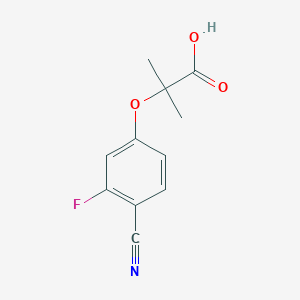
![6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester](/img/structure/B12070809.png)

![2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetamide](/img/structure/B12070816.png)
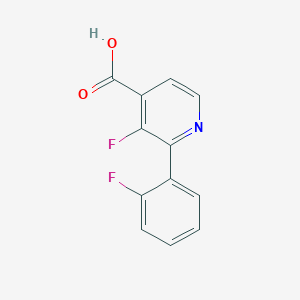
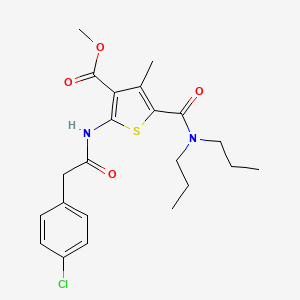
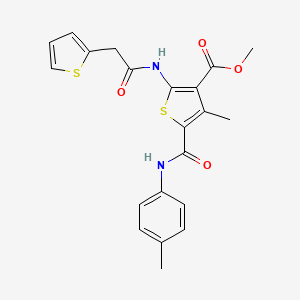

![9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine](/img/structure/B12070831.png)
